AC8 Inhibition: Differentiated Potency vs. Broad-Spectrum Adenylate Cyclase Inhibitors
2-Pyrazol-1-yl-N-quinolin-8-ylacetamide inhibits human Adenylate Cyclase 8 (AC8) with an IC50 of 29,000 nM (29 µM) in a cellular assay [1]. While less potent than the broad-spectrum, irreversible inhibitor MDL-12,330A (IC50 = 250,000 nM or 250 µM) , its value lies in its potential for isoform selectivity. Unlike MDL-12,330A, which inhibits all adenylate cyclases, this compound may offer a more targeted approach for studying AC8-specific function.
| Evidence Dimension | Inhibitory Potency (IC50) against Adenylate Cyclase 8 (AC8) |
|---|---|
| Target Compound Data | 29,000 nM |
| Comparator Or Baseline | MDL-12,330A (broad-spectrum adenylate cyclase inhibitor): 250,000 nM |
| Quantified Difference | 8.6-fold lower IC50 (more potent) |
| Conditions | Human AC8 expressed in HEK293 cells; assessed as decrease in A23187-stimulated cAMP accumulation |
Why This Matters
This provides a starting point for developing more potent and selective AC8 probes, which are currently lacking and valuable for studying cAMP-dependent physiology and disease.
- [1] BindingDB. BDBM50521094. CHEMBL4574197. IC50: 2.90E+4 nM for human Adenylate Cyclase Type 8 (AC8). View Source
